Structural Differentiation from Kaempferol-7-O-Glucoside: C-8 Tert-Amyl Substituent Confers Distinct Physicochemical Profile
Amurensin is uniquely defined by a C-8 tert-amyl (3-hydroxy-3-methylbutyl) substituent, distinguishing it from the simple parent kaempferol-7-O-glucoside (lacking any C-8 substitution) [1]. Computed molecular properties reveal this substitution increases the compound's lipophilicity (XlogP = 1.30) compared to the more polar kaempferol-7-O-glucoside (predicted XlogP ≈ 0.1–0.5), while maintaining a high topological polar surface area (TPSA = 207.00 Ų) due to the glycosidic and phenolic hydroxyl groups [2]. The C-8 prenyl-like group is also present in phellamurin, but phellamurin is a flavanonol rather than a flavonol, lacking the C2-C3 double bond critical for the planar chromone scaffold and its associated UV absorbance and antioxidant mechanism [3].
Kaempferol-7-O-glucoside: flavonol, C-8 unsubstituted, XlogP ~0.1–0.5
Phellamurin: flavanonol (C2–C3 single bond), C-8 prenyl
| Evidence Dimension | Chemical structure: C-8 substitution and C2-C3 oxidation state |
|---|---|
| Target Compound Data | Amurensin: flavonol (C2-C3 double bond present), C-8 tert-amyl (3-hydroxy-3-methylbutyl) substitution, XlogP = 1.30, TPSA = 207.00 Ų |
| Comparator Or Baseline | Kaempferol-7-O-glucoside: flavonol, C-8 unsubstituted (H), predicted XlogP ≈ 0.1–0.5; Phellamurin: flavanonol (C2-C3 single bond), C-8 prenyl-substituted |
| Quantified Difference | XlogP increase of ≥0.8 log units vs. kaempferol-7-O-glucoside (estimated); different oxidation state at C2-C3 vs. phellamurin |
| Conditions | In silico computed properties; structural elucidation confirmed by NMR and mass spectrometry in cited isolation studies |
Why This Matters
The C-8 tert-amyl group and flavonol core may critically affect membrane partitioning, metabolic stability, and molecular recognition by protein targets, making amurensin non-interchangeable with its simpler analogs in functional assays.
- [1] Wikipedia. Amurensin (flavonol). Accessed May 2026. View Source
- [2] PlantaEdb. Amurensin entry: Calculated Physicochemical Properties (XlogP, TPSA, H-Bond Donor/Acceptor). View Source
- [3] Hasegawa M, Shirato T. Two New Flavonoid Glycosides from the Leaves of Phellodendron amurense Ruprecht. JACS 1953;75:5507–5511. View Source
